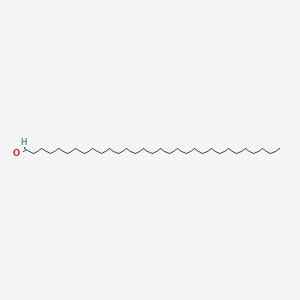![molecular formula C8H14O2 B14306122 1-Methyl-2,9-dioxabicyclo[3.3.1]nonane CAS No. 116409-36-0](/img/structure/B14306122.png)
1-Methyl-2,9-dioxabicyclo[3.3.1]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2,9-dioxabicyclo[331]nonane is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms incorporated into a nine-membered ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,9-dioxabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclopropanation of an ester group followed by oxidative opening of the three-membered ring . Another approach includes the double intramolecular hetero-Michael addition of a diol upon an ynone to generate the bicyclic ketal .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
1-Methyl-2,9-dioxabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
1-Methyl-2,9-dioxabicyclo[3.3.1]nonane has several scientific research applications:
作用机制
The mechanism by which 1-Methyl-2,9-dioxabicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to inhibit monoamine oxidases (MAO) A and B, enzymes involved in the breakdown of neurotransmitters . The compound’s structure allows it to fit into the active site of these enzymes, thereby blocking their activity and leading to increased levels of neurotransmitters in the brain.
相似化合物的比较
1-Methyl-2,9-dioxabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
2,8-Dioxabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but differs in the position of the oxygen atoms.
1,3-Dimethyl-2,9-dioxabicyclo[3.3.1]nonane: This isomer has two methyl groups instead of one, which can affect its reactivity and applications.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains sulfur atoms, which can impart different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in synthetic applications.
属性
CAS 编号 |
116409-36-0 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC 名称 |
1-methyl-2,9-dioxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14O2/c1-8-5-2-3-7(10-8)4-6-9-8/h7H,2-6H2,1H3 |
InChI 键 |
JRRDYWPOIFANKV-UHFFFAOYSA-N |
规范 SMILES |
CC12CCCC(O1)CCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)

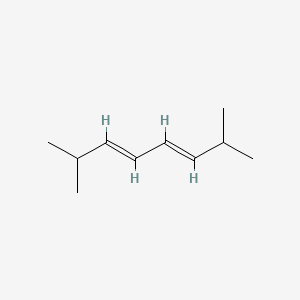
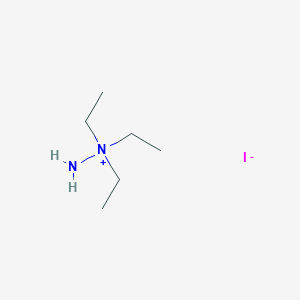
![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)
![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)

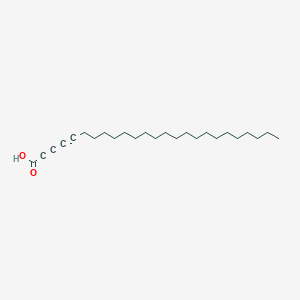
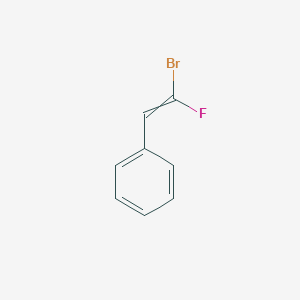
![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)
